Lipophilicity Differential for ADME Tuning
The target compound possesses a computed XLogP3 of 1.7, which is 1.0 log unit lower than the XLogP3 of 2.7 for its fully aromatic counterpart, 4-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1) . This 10-fold predicted reduction in octanol-water partition coefficient indicates greater aqueous solubility and lower non-specific protein binding propensity for the tetrahydro analog, making it a preferred starting point when moderating logD is a project objective [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1): XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = –1.0 (target is 10× more hydrophilic by partition coefficient) |
| Conditions | XLogP3 calculation (PubChem/Cactvs algorithm); predicted values under standard conditions |
Why This Matters
The 1.0 log unit difference enables medicinal chemists to select the tetrahydro scaffold for lead series requiring reduced logD without introducing additional heteroatoms or polar functional groups.
- [1] PubChem. Compound Summary CID 696936 – 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1). XLogP3-AA = 2.7. Accessed 2026. View Source
